molecular formula C14H22N2O4 B6696053 N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B6696053
M. Wt: 282.34 g/mol
InChI Key: ROXIUHLKPJXVHY-UHFFFAOYSA-N
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Description

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines a cyclobutyl ring, an oxazole ring, and various functional groups

Properties

IUPAC Name

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-19-11-7-14(8-17,13(11,3)4)15-12(18)10-6-9(2)20-16-10/h6,11,17H,5,7-8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXIUHLKPJXVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CO)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a [2+2] cycloaddition reaction of an alkene with a suitable dienophile.

    Introduction of the ethoxy group: This step involves the ethoxylation of the cyclobutyl ring using ethyl alcohol in the presence of an acid catalyst.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde and a base.

    Formation of the oxazole ring: This step involves the cyclization of an appropriate precursor, such as an α-haloketone, with an amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Halides, thiols, or other nucleophiles in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of specific signaling pathways.

Comparison with Similar Compounds

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-[3-hydroxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-carboxamide: Similar structure but with a hydroxyl group instead of an ethoxy group.

    N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-thiazole-3-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-5-methyl-1,2-oxazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

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